molecular formula C15H33N2O4P B12824541 trans,trans-Farnesyl monophosphate ammonium salt

trans,trans-Farnesyl monophosphate ammonium salt

Cat. No.: B12824541
M. Wt: 336.41 g/mol
InChI Key: HIHPOWJSHOEHSY-WQXUYQORSA-N
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Description

trans,trans-Farnesyl monophosphate ammonium salt: is a chemical compound with the molecular formula C15H27O4P·xNH3. It is a derivative of farnesol, a naturally occurring sesquiterpene alcohol. This compound is significant in various biochemical pathways, particularly in the biosynthesis of terpenoids and the post-translational modification of proteins through farnesylation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans,trans-Farnesyl monophosphate ammonium salt typically involves the phosphorylation of farnesol. One common method includes the reaction of farnesol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds as follows:

    Phosphorylation: Farnesol is reacted with POCl3 in pyridine to form farnesyl phosphate.

    Neutralization: The resulting farnesyl phosphate is then neutralized with ammonium hydroxide to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Phosphorylation: Large quantities of farnesol are phosphorylated using POCl3 and a suitable base.

    Purification: The crude product is purified through crystallization or chromatography to achieve the desired purity level.

    Ammonium Salt Formation: The purified farnesyl phosphate is converted to its ammonium salt form by treatment with ammonium hydroxide.

Chemical Reactions Analysis

Types of Reactions

trans,trans-Farnesyl monophosphate ammonium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form farnesyl diphosphate.

    Reduction: Reduction reactions can convert it back to farnesol.

    Substitution: It can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

    Oxidation: Farnesyl diphosphate.

    Reduction: Farnesol.

    Substitution: Various farnesyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, trans,trans-Farnesyl monophosphate ammonium salt is used as a precursor in the synthesis of more complex terpenoids and isoprenoids. It serves as a building block for the study of phosphorylation reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound is crucial for studying protein farnesylation, a post-translational modification that affects protein localization and function. It is also

Properties

Molecular Formula

C15H33N2O4P

Molecular Weight

336.41 g/mol

IUPAC Name

diazanium;[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] phosphate

InChI

InChI=1S/C15H27O4P.2H3N/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-19-20(16,17)18;;/h7,9,11H,5-6,8,10,12H2,1-4H3,(H2,16,17,18);2*1H3/b14-9+,15-11+;;

InChI Key

HIHPOWJSHOEHSY-WQXUYQORSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/COP(=O)([O-])[O-])/C)/C)C.[NH4+].[NH4+]

Canonical SMILES

CC(=CCCC(=CCCC(=CCOP(=O)([O-])[O-])C)C)C.[NH4+].[NH4+]

Origin of Product

United States

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